molecular formula C10H18ClNO B590472 (2S,4E)-5-Chlor-N,N-dimethyl-2-(1-methylethyl)-4-pentensäureamid CAS No. 324519-68-8

(2S,4E)-5-Chlor-N,N-dimethyl-2-(1-methylethyl)-4-pentensäureamid

Katalognummer: B590472
CAS-Nummer: 324519-68-8
Molekulargewicht: 203.71 g/mol
InChI-Schlüssel: MFPMAEZQAUDONN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide is a synthetic organic compound characterized by its unique structural features It is a derivative of pentenoic acid and contains a chloro group, a dimethylamino group, and an isopropyl group

Wissenschaftliche Forschungsanwendungen

(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as polymers or coatings.

    Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (2S,4E)-5-Chloro-2-(1-methylethyl)-4-pentenoic acid.

    Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with dimethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to ensure sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Dechlorinated products.

    Substitution: Products with substituted functional groups, such as hydroxyl or amino derivatives.

Wirkmechanismus

The mechanism of action of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,4E)-5-Chloro-2-(1-methylethyl)-4-pentenoic acid: A precursor in the synthesis of (2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide.

    N,N-Dimethyl-2-(1-methylethyl)-4-pentenamide: A structurally similar compound lacking the chloro group.

Uniqueness

(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields.

Eigenschaften

CAS-Nummer

324519-68-8

Molekularformel

C10H18ClNO

Molekulargewicht

203.71 g/mol

IUPAC-Name

5-chloro-N,N-dimethyl-2-propan-2-ylpent-4-enamide

InChI

InChI=1S/C10H18ClNO/c1-8(2)9(6-5-7-11)10(13)12(3)4/h5,7-9H,6H2,1-4H3

InChI-Schlüssel

MFPMAEZQAUDONN-UHFFFAOYSA-N

SMILES

CC(C)C(CC=CCl)C(=O)N(C)C

Kanonische SMILES

CC(C)C(CC=CCl)C(=O)N(C)C

Synonyme

(2S,4E)-5-Chloro-N,N-dimethyl-2-(1-methylethyl)-4-pentenamide;  (S,E)-5-Chloro-2-isopropyl-N,N-dimethylpent-4-enamide; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.